Higher Intrinsic Activity in Downstream ERK2 Phosphorylation Compared to Aripiprazole
In a direct head-to-head comparison using cloned human D2Long receptors expressed in CHO cells, OPC‑4392 exhibited markedly higher intrinsic activity than aripiprazole in the ERK2 phosphoprotein expression assay, a more downstream readout of receptor signaling. The Emax of OPC‑4392 (93.1% of dopamine) was 1.7‑fold higher than that of aripiprazole (54.5%) [1]. This elevated intrinsic activity may lead to stronger postsynaptic signaling in low receptor reserve conditions, which has implications for functional selectivity in neuropsychiatric models.
| Evidence Dimension | Intrinsic activity (Emax) in ERK2 phosphoprotein expression |
|---|---|
| Target Compound Data | Emax = 93.1% (relative to dopamine) |
| Comparator Or Baseline | Aripiprazole: Emax = 54.5% |
| Quantified Difference | 1.71‑fold higher intrinsic activity for OPC‑4392 |
| Conditions | CHO cells expressing cloned human D2Long receptors; ERK2 phosphoprotein expression assay |
Why This Matters
Selecting OPC‑4392 over aripiprazole enables a distinct level of postsynaptic D2 receptor activation, which is critical for dissecting the relationship between intrinsic efficacy and behavioral or neurochemical outcomes.
- [1] Jordan S, Regardie K, Johnson JL, Chen R, Tadori Y, Kikuchi T, Natsubori T, Burris KD. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. J Psychopharmacol. 2007;21(6):620-7. doi:10.1177/0269881106072090 View Source
